7-Methylquinoline-4-carbonitrile
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Overview
Description
7-Methylquinoline-4-carbonitrile: is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The presence of a nitrile group at the fourth position and a methyl group at the seventh position of the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinoline-4-carbonitrile can be achieved through various methods. One common approach involves the reaction of 7-methylquinoline with a suitable nitrile source under specific reaction conditions. For example, the reaction of 7-methylquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide can yield this compound. Another method involves the use of microwave irradiation to accelerate the reaction between 7-methylquinoline and a nitrile source, resulting in higher yields and shorter reaction times .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, solvent-free conditions and green chemistry approaches, such as the use of recyclable catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds are commonly used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: 7-Methylquinoline-4-carbonitrile is used as a building block in the synthesis of more complex quinoline derivatives.
Biology and Medicine: Quinoline derivatives, including this compound, exhibit a wide range of biological activities. They are investigated for their antimicrobial, antimalarial, anticancer, and antiviral properties. The compound’s ability to interact with biological targets makes it a valuable candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in materials science and catalysis .
Mechanism of Action
The mechanism of action of 7-Methylquinoline-4-carbonitrile is primarily related to its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Quinoline-4-carbonitrile: Lacks the methyl group at the seventh position.
7-Methylquinoline: Lacks the nitrile group at the fourth position.
4-Cyanoquinoline: Similar structure but without the methyl group at the seventh position.
Uniqueness: 7-Methylquinoline-4-carbonitrile is unique due to the presence of both the nitrile group at the fourth position and the methyl group at the seventh position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
854864-06-5 |
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Molecular Formula |
C11H8N2 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
7-methylquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H8N2/c1-8-2-3-10-9(7-12)4-5-13-11(10)6-8/h2-6H,1H3 |
InChI Key |
IWISKXUDUOIEOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C=C1)C#N |
Origin of Product |
United States |
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